

A Technical Guide to the Solubility of Butyl Isovalerate in Organic Solvents

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Compound of Interest

Compound Name: Butyl isovalerate

Cat. No.: B089475

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **butyl isovalerate**, a common ester utilized as a flavoring agent, fragrance component, and specialty solvent. While extensive quantitative data for its solubility in a wide range of organic solvents is not readily available in public literature, this document consolidates existing qualitative information, provides data for structurally similar compounds, and details the experimental protocols necessary for its precise determination.

Executive Summary

Butyl isovalerate, a C9 ester, exhibits broad miscibility and solubility in common organic solvents, a characteristic driven by its moderate polarity and hydrocarbon content. It is readily soluble in alcohols, ethers, ketones, and aromatic hydrocarbons. Conversely, it is considered insoluble to sparingly soluble in highly polar solvents like water and propylene glycol. This guide presents a detailed summary of its known solubility properties and outlines standardized methods for researchers to quantitatively determine its solubility in specific solvent systems.

Solubility Profile of Butyl Isovalerate

Precise quantitative solubility data (e.g., g/100 mL) for **butyl isovalerate** across a diverse array of organic solvents is sparse in peer-reviewed literature and chemical databases. The prevailing information is qualitative, primarily using the term "miscible," which indicates that the substances mix in all proportions to form a homogeneous solution.^{[1][2]} The data is

summarized in the table below. For context, the known quantitative solubility in water is also included.

Table 1: Solubility of **Butyl Isovalerate** in Various Solvents

Solvent Class	Specific Solvent	Qualitative Solubility	Quantitative Data (at 25 °C unless noted)	Citations
Alcohols	Ethanol	Miscible	1 mL is soluble in 1 mL of 95% ethanol	
Methanol	Soluble / Miscible	Data not available		
Propanol	Soluble / Miscible	Data not available		
Ethers	Diethyl Ether	Miscible	Data not available	[1]
Tetrahydrofuran (THF)	Soluble / Miscible	Data not available		
Ketones	Acetone	Soluble / Miscible	Data not available	[3]
Methyl Ethyl Ketone (MEK)	Soluble / Miscible	Data not available		
Esters	Ethyl Acetate	Soluble / Miscible	Data not available	
Aromatic Hydrocarbons	Toluene	Soluble / Miscible	Data not available	
Benzene	Soluble / Miscible	Data not available	[4]	
Halogenated Hydrocarbons	Chloroform	Soluble / Miscible	Data not available	
Dichloromethane	Soluble / Miscible	Data not available		
Glycols	Propylene Glycol	Insoluble	Data not available	

Dipropylene Glycol	Soluble	Data not available	[5]	
Oils	Fixed Oils	Soluble	Data not available	[6]
Aqueous	Water	Insoluble	117.8 mg/L (estimated)	[3][7]

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite. The information for solvents other than ethanol, diethyl ether, propylene glycol, dipropylene glycol, fixed oils, and water is based on the general behavior of similar esters and the principle of "like dissolves like."

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ standardized methods to determine the solubility of **butyl isovalerate**. The following sections detail protocols for both qualitative assessment and precise quantitative measurement.

Protocol for Qualitative Solubility Assessment

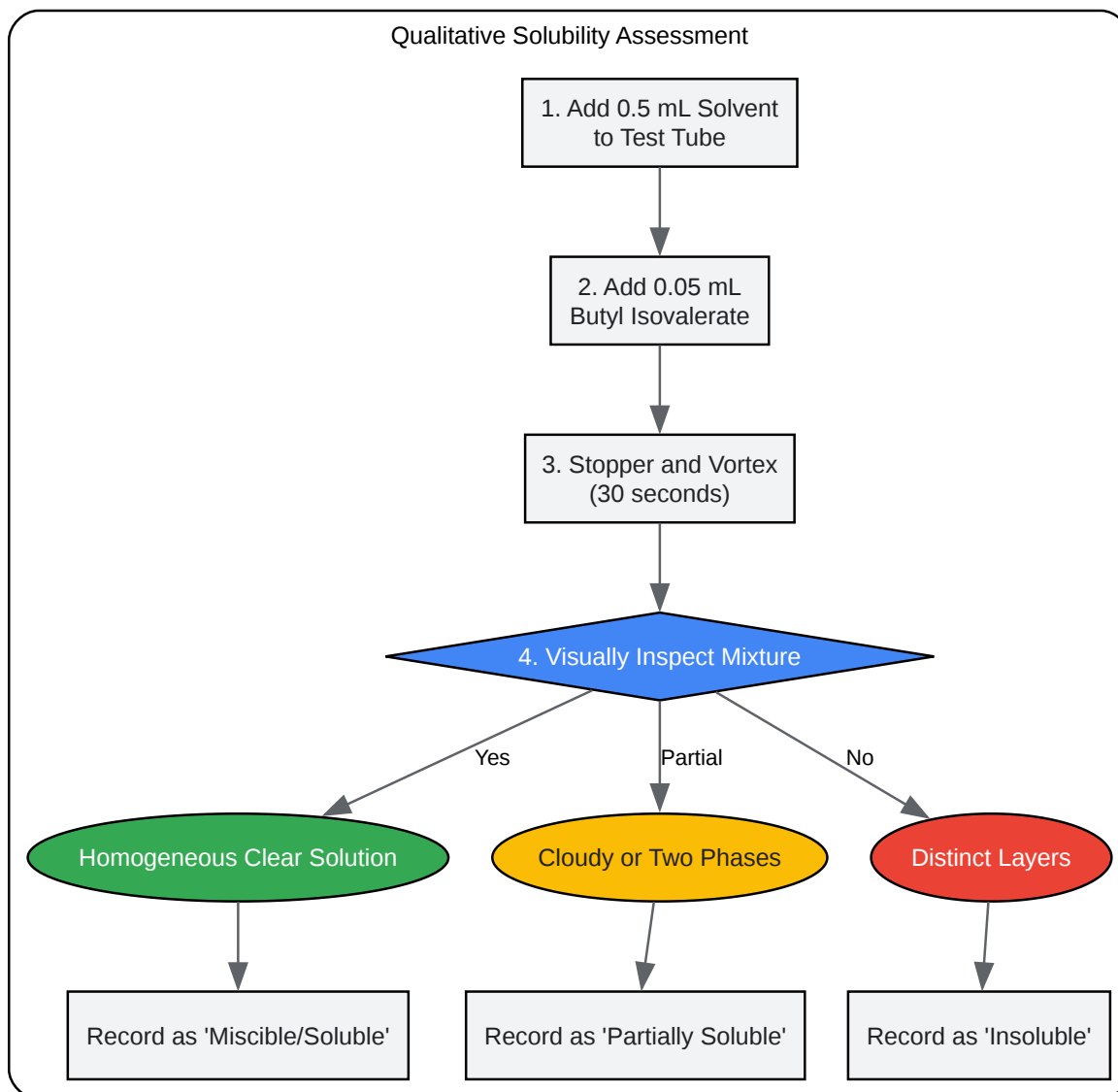
This method provides a rapid determination of whether a solute is soluble, partially soluble, or insoluble in a given solvent.

Materials:

- **Butyl isovalerate** (solute)
- Organic solvent of interest
- Small test tubes (e.g., 13x100 mm) with stoppers
- Graduated pipettes or micropipettes
- Vortex mixer

Procedure:

- Add 0.5 mL of the organic solvent to a clean, dry test tube.
- Add 0.05 mL (approx. 1 drop) of **butyl isovalerate** to the solvent.
- Stopper the test tube and vortex for 30 seconds.
- Visually inspect the mixture against a well-lit background.
 - Soluble/Miscible: A clear, homogeneous solution with no visible phase separation.
 - Partially Soluble: The mixture appears cloudy, or two distinct liquid phases are present, but the volume of the solute phase has noticeably decreased.
 - Insoluble: Two distinct, clear liquid layers are visible, with no apparent change in the volume of the **butyl isovalerate** layer.
- If the initial amount dissolves, continue adding **butyl isovalerate** in 0.05 mL increments, vortexing after each addition, until saturation is observed (cloudiness or phase separation) or it is determined to be miscible.



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Caption: Workflow for qualitative solubility determination.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a solvent.[8][9] This protocol is adapted for a liquid-liquid system where miscibility is not assumed.

Materials:

- **Butyl isovalerate**
- High-purity organic solvent (HPLC grade or equivalent)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Gas-tight syringes and chemically inert syringe filters (e.g., PTFE)
- Gas Chromatograph with Flame Ionization Detector (GC-FID)
- Volumetric flasks and pipettes for standard preparation

Procedure:

Part 1: Sample Preparation and Equilibration

- Add an excess amount of **butyl isovalerate** to a known volume of the organic solvent in a sealed flask. A typical starting point is a 1:1 volume ratio to ensure saturation.
- Place the sealed flask in a temperature-controlled orbital shaker. A standard temperature is 25 °C (298.15 K).
- Agitate the mixture at a constant speed for a minimum of 24 hours to ensure equilibrium is reached. For viscous solvents or systems slow to equilibrate, 48-72 hours may be necessary.
- After agitation, allow the flasks to sit undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

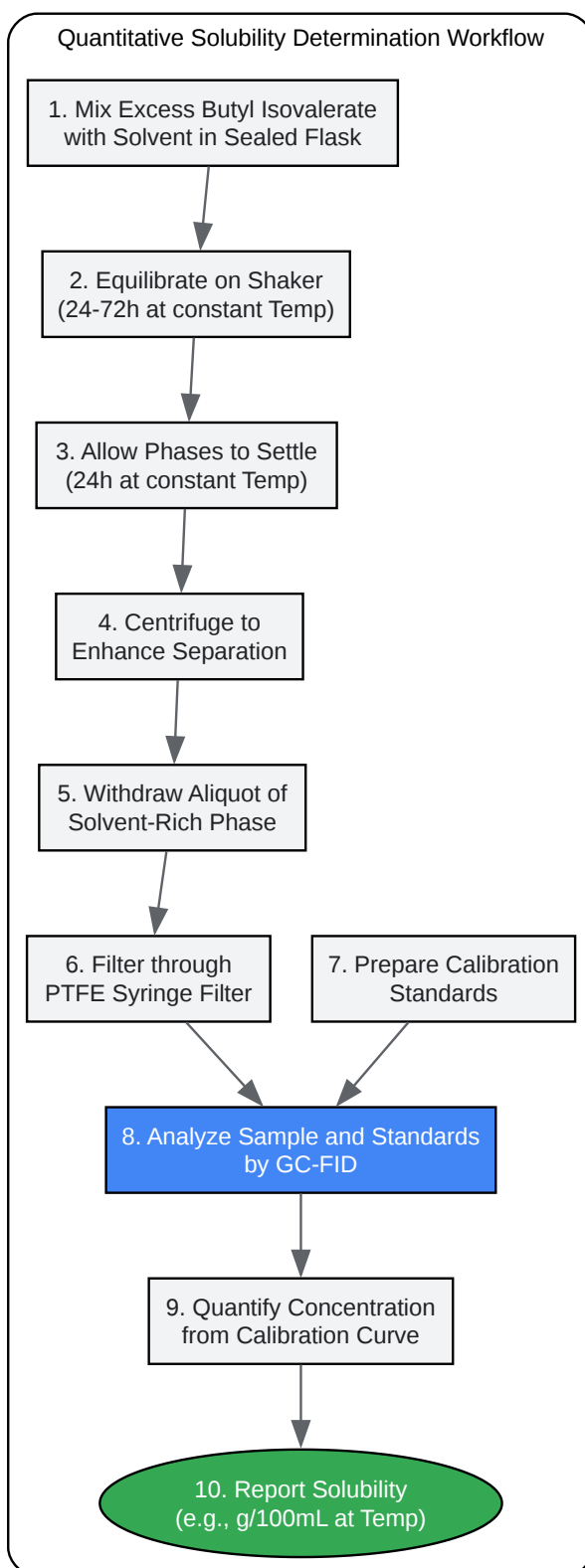
Part 2: Sample Separation and Analysis

- If distinct layers have not formed, centrifuge the mixture at a moderate speed (e.g., 3000 rpm for 15 minutes) to facilitate separation.

- Carefully withdraw an aliquot from the solvent-rich phase (the saturated solution) using a gas-tight syringe. Avoid disturbing the interface or any of the excess solute phase.
- Attach a chemically inert syringe filter to the syringe and dispense the saturated solution into a clean vial. This step removes any micro-droplets of the undissolved phase.
- Prepare a series of calibration standards of **butyl isovalerate** in the same solvent at known concentrations (e.g., from 0.1% to 10% w/v).
- Analyze the calibration standards and the filtered saturated sample by GC-FID. The GC-FID method must be optimized for the separation and detection of **butyl isovalerate** in the specific solvent.[\[4\]](#)[\[10\]](#)
- Quantify the concentration of **butyl isovalerate** in the sample by comparing its peak area to the calibration curve.

Part 3: Data Reporting

- Express the solubility in standard units such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).
- Report the temperature at which the measurement was conducted.



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Caption: Workflow for quantitative solubility determination.

Conclusion

Butyl isovalerate is a versatile organic ester with high solubility in a wide range of non-aqueous solvents. While quantitative solubility data remains limited, its general miscibility with alcohols, ethers, and other common organic solvents is well-established. For applications requiring precise solubility values, the detailed shake-flask method coupled with GC-FID analysis provides a robust and reliable experimental pathway. This guide serves as a foundational resource for professionals in research and development, enabling informed solvent selection and providing the necessary protocols to generate critical quantitative data.

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